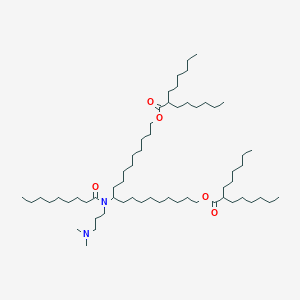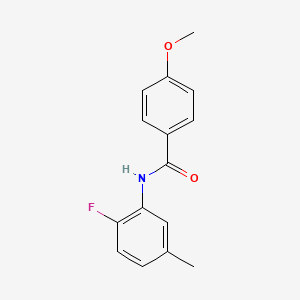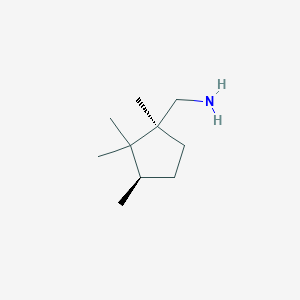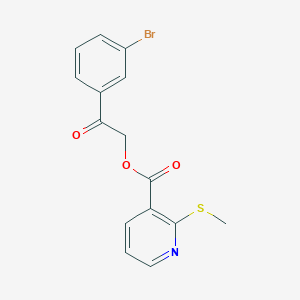![molecular formula C20H26N4O3S B13360081 ethyl 2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}sulfanyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate](/img/structure/B13360081.png)
ethyl 2-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}sulfanyl)-1-ethyl-1H-1,3-benzodiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-((2-((2-cyano-3-methylbutan-2-yl)amino)-2-oxoethyl)thio)-1-ethyl-1H-benzo[d]imidazole-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-((2-cyano-3-methylbutan-2-yl)amino)-2-oxoethyl)thio)-1-ethyl-1H-benzo[d]imidazole-5-carboxylate typically involves multiple steps. One common approach is the cyanoacetylation of amines, where the cyano group is introduced into the molecule . This can be followed by the formation of the benzimidazole ring through cyclization reactions . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-((2-((2-cyano-3-methylbutan-2-yl)amino)-2-oxoethyl)thio)-1-ethyl-1H-benzo[d]imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions can vary, but they often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-((2-((2-cyano-3-methylbutan-2-yl)amino)-2-oxoethyl)thio)-1-ethyl-1H-benzo[d]imidazole-5-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Ethyl 2-((2-((2-cyano-3-methylbutan-2-yl)amino)-2-oxoethyl)thio)-1-ethyl-1H-benzo[d]imidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-cyano-3-methylbutanoate
- Ethyl 3-methylbutan-2-yl carbonate
- Ethyl 2-cyano-3-phenyl-2-butenoate
Uniqueness
Ethyl 2-((2-((2-cyano-3-methylbutan-2-yl)amino)-2-oxoethyl)thio)-1-ethyl-1H-benzo[d]imidazole-5-carboxylate is unique due to its combination of functional groups and its potential for diverse applications. Unlike similar compounds, it possesses a benzimidazole ring, which contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H26N4O3S |
|---|---|
Molekulargewicht |
402.5 g/mol |
IUPAC-Name |
ethyl 2-[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]sulfanyl-1-ethylbenzimidazole-5-carboxylate |
InChI |
InChI=1S/C20H26N4O3S/c1-6-24-16-9-8-14(18(26)27-7-2)10-15(16)22-19(24)28-11-17(25)23-20(5,12-21)13(3)4/h8-10,13H,6-7,11H2,1-5H3,(H,23,25) |
InChI-Schlüssel |
VGWJXEBNGIYKIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C2=C(C=C(C=C2)C(=O)OCC)N=C1SCC(=O)NC(C)(C#N)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(hydroxymethyl)propyl]-4-(pentyloxy)-1-naphthalenesulfonamide](/img/structure/B13360004.png)

![6-(5-Bromo-2-furyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360011.png)


![(3S,4R)-4-[(3-fluorophenyl)amino]oxolan-3-ol](/img/structure/B13360035.png)
![6-(bromomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13360038.png)

![2,6-Dimethoxy-4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ethyl carbonate](/img/structure/B13360044.png)

![3-{3-[(2-Chlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13360071.png)

![3-[(Benzylsulfanyl)methyl]-6-(3-chloro-4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13360082.png)

